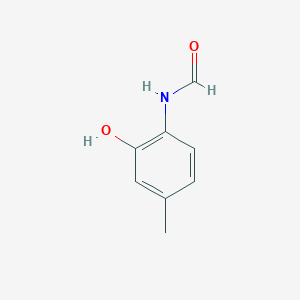

N-(2-hydroxy-4-methylphenyl)formamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

N-(2-hydroxy-4-methylphenyl)formamide |

InChI |

InChI=1S/C8H9NO2/c1-6-2-3-7(9-5-10)8(11)4-6/h2-5,11H,1H3,(H,9,10) |

InChI Key |

IJHPTJQJMQFARI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering

Direct Synthesis Approaches to N-(2-hydroxy-4-methylphenyl)formamide

The direct synthesis of the target compound can be approached through two primary routes: the transamidation of formamides mediated by hydrochloric acid and the condensation reaction between 6-Amino-m-cresol and a suitable formylating agent.

HCl-Mediated Transamidation Reactions of Formamides

Hydrochloric acid serves as an effective catalyst in the transamidation of unactivated formamides with aromatic amines, providing a direct route to N-arylformamides. This method is advantageous as it often proceeds in aqueous media and eliminates the need for metal catalysts or other additives. consensus.app The reaction mechanism involves the protonation of the formamide (B127407) carbonyl group by HCl, which enhances its electrophilicity. The aromatic amine, in this case, 6-Amino-m-cresol, then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of the original amine or ammonia from the formamide starting material yield the desired this compound.

A plausible mechanism for this acid-catalyzed transamidation involves the initial protonation of the formamide (e.g., N,N-dimethylformamide), making the carbonyl carbon more susceptible to nucleophilic attack by the aromatic amine. researchgate.netnih.gov A tetrahedral intermediate is formed, followed by proton transfers and the eventual elimination of a dimethylamine molecule to yield the more stable N-arylformamide. This strategy is applicable to a wide range of aromatic amines and unactivated amides. researchgate.net

Condensation Reactions Involving 6-Amino-m-cresol and Formylation Reagents

A more direct and common approach involves the condensation of 6-Amino-m-cresol (2-amino-5-methylphenol) with a formylating agent. cir-safety.orgeuropa.eunih.gov Various reagents can introduce the formyl group (-CHO) to the amino functionality of 6-Amino-m-cresol.

Common formylating agents include:

Formic acid: This is a readily available and straightforward reagent for the N-formylation of amines. The reaction is typically carried out by heating the amine with formic acid, often with azeotropic removal of water to drive the reaction to completion. scispace.com

Acetic formic anhydride: Generated in situ from formic acid and acetic anhydride, this is a more reactive formylating agent than formic acid alone. jetir.orgbath.ac.uk

Other formylating agents: Reagents such as ethyl formate and N,N-dimethylformamide (DMF) can also serve as formyl sources under specific conditions.

The reaction of 6-Amino-m-cresol with a formylating agent like formic acid proceeds through a nucleophilic acyl substitution mechanism. The amino group of 6-Amino-m-cresol attacks the carbonyl carbon of the formylating agent, leading to the formation of a tetrahedral intermediate, which then eliminates a leaving group (e.g., water from formic acid) to afford this compound.

General Synthetic Strategies for N-Arylformamide Derivatives

The synthesis of N-arylformamides, including this compound, is a well-established area of organic chemistry with numerous developed protocols. These general strategies often focus on improving yields, reducing reaction times, and employing more environmentally benign conditions.

Amidation of Anilines with Formic Acid or Its Derivatives

The direct formylation of anilines and their derivatives using formic acid is a fundamental and widely used method for preparing N-arylformamides. scholarsresearchlibrary.com The reaction conditions can be optimized by varying the solvent, catalyst, and temperature. For instance, performing the reaction in toluene with a Dean-Stark trap to remove water can significantly increase the yield. scispace.com

Several catalysts can be employed to facilitate this reaction, including solid acid catalysts and various metal catalysts. The choice of catalyst can influence the reaction rate and selectivity. The general mechanism involves the activation of formic acid, followed by nucleophilic attack by the aniline. researchgate.net

| Catalyst/Reagent System | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Formic Acid (neat) | Heating | Simple, solvent-free | scholarsresearchlibrary.com |

| Formic Acid/Toluene | Reflux with Dean-Stark trap | High yields due to water removal | scispace.com |

| Formic Acid/Acetic Anhydride/Silica Gel | Solvent-free | Eco-friendly, in situ generation of reactive anhydride | jetir.org |

| Ammonium Formate | Reflux in acetonitrile | Good to excellent yields | nih.gov |

| Manganese Catalysts with Oxalic Acid | High temperature in DMF | Uses a CO surrogate, good yields | nih.gov |

Microwave-Assisted Organic Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, including the synthesis of amides and formamides. nih.govnih.govajgreenchem.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner product profiles compared to conventional heating methods. ajgreenchem.comelement-msc.ruresearchgate.netnih.gov

The application of microwave technology to the formylation of anilines can be particularly effective. For example, the reaction of anilines with formic acid can be completed in a matter of minutes under microwave irradiation, often without the need for a solvent. researchgate.net This approach aligns well with the principles of green chemistry by reducing energy consumption and minimizing waste. nih.govnih.gov

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Aniline + Formic Acid | Several hours of reflux | Minutes, often solvent-free | researchgate.net |

| Amine + Triethyl Orthoformate in Water | 24-48 hours reflux | 3-6 minutes | nih.gov |

| General Amide Synthesis | Often requires prolonged heating and purification | Rapid, high yields, often simpler work-up | nih.govnih.gov |

Environmental and Green Chemistry Considerations in Formamide Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and sustainable processes, a concept known as green chemistry. pharmtech.comnih.govnih.gov In the context of formamide synthesis, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct amidation reactions, for example, often have better atom economy than multi-step syntheses involving protecting groups.

Use of Safer Solvents and Auxiliaries: Whenever possible, the use of hazardous solvents should be minimized or eliminated. Solvent-free reactions, often facilitated by microwave heating or the use of neat reactants, are a key aspect of green formamide synthesis. ajgreenchem.comnih.govresearchgate.net Water is also being explored as a green solvent for some amidation reactions. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents in terms of waste reduction. The development of efficient and recyclable catalysts for formylation is an active area of research.

Energy Efficiency: Microwave-assisted synthesis is often more energy-efficient than conventional heating methods due to shorter reaction times and direct heating of the reaction mixture. ajgreenchem.com

Use of Renewable Feedstocks: While not yet widely implemented for N-arylformamide synthesis, the use of renewable starting materials is a long-term goal of green chemistry. For instance, research into using glycerol derivatives as a carbonyl source for formamide synthesis points towards more sustainable pathways. rsc.org

By incorporating these principles, the synthesis of this compound and other N-arylformamides can be made more efficient, cost-effective, and environmentally responsible.

Mechanistic Investigations of Formamide Bond Formation

The formation of the formamide bond in N-aryl formamides, including this compound, is a reaction of significant academic and industrial interest. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and developing more efficient and environmentally benign synthetic protocols. The mechanism can vary depending on the formylating agent and the catalyst employed.

A prevalent method for the N-formylation of amines involves the use of formic acid, often with a catalyst. nih.gov In the absence of a strong catalyst, the reaction can proceed by heating the amine with formic acid. nih.gov However, the use of catalysts significantly enhances the reaction rate and efficiency.

Acid-Catalyzed Mechanism

A commonly proposed mechanism for acid-catalyzed formylation involves the activation of formic acid. nih.gov In this pathway, a protic acid or a Lewis acid catalyst protonates the carbonyl oxygen of formic acid. This protonation increases the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack by the amino group of the substrate, in this case, 2-amino-5-methylphenol (B193566). The subsequent steps involve proton transfer and the elimination of a water molecule to yield the final N-formylated product. nih.gov

The key steps in this mechanism are:

Protonation of the formic acid carbonyl group.

Nucleophilic attack by the amine's nitrogen atom on the activated formyl carbon, forming a tetrahedral intermediate.

Proton transfer from the nitrogen to one of the oxygen atoms.

Elimination of water to form the stable amide bond.

This acid-catalyzed approach is effective for a variety of aniline derivatives and other primary and secondary amines. nih.gov

Iodine-Catalyzed Mechanism

Molecular iodine has been demonstrated as a simple, efficient, and environmentally friendly catalyst for the N-formylation of amines with formic acid under solvent-free conditions. organic-chemistry.org The proposed mechanism suggests that iodine reacts with formic acid to generate hydrogen iodide (HI) in situ. nih.govorganic-chemistry.org The HI then acts as the active catalytic species. Similar to the general acid-catalyzed mechanism, the proton from HI protonates the formic acid, which is then attacked by the amine. The process is followed by the elimination of water to afford the formamide. nih.gov This method is applicable to a wide range of aromatic and aliphatic amines and has been shown to preserve the stereochemical integrity of chiral substrates like α-amino acid esters. organic-chemistry.org

Metal-Catalyzed Mechanisms

Various transition metals also serve as effective catalysts for the formylation of amines. For instance, indium has been used to catalyze the formylation of anilines, primary amines, secondary amines, and amino alcohols with formic acid under solvent-free conditions. nih.gov While detailed mechanistic studies for every metal catalyst are specific, a general role of the metal is often to act as a Lewis acid, coordinating to the formylating agent to increase its electrophilicity. In some cases, such as the copper-catalyzed formylation using methanol as the formyl source, the mechanism involves the catalytic oxidation of methanol. nih.gov

The selectivity of N-formylation over O-formylation is a critical consideration for substrates containing unprotected hydroxyl groups, such as 2-amino-5-methylphenol. Studies have shown that reactions of amines with unprotected hydroxyl groups using formic acid and a catalytic amount of sodium formate can proceed with high selectivity for N-formylation. nih.gov This selectivity is attributed to the higher nucleophilicity of the amino group compared to the hydroxyl group under these reaction conditions.

The table below summarizes various catalytic systems used for the formylation of amines and key aspects of their proposed mechanisms.

| Catalyst System | Formylating Agent | Proposed Active Species/Key Step | Substrate Scope | Ref. |

| Catalytic Acid (e.g., H₂SO₄, p-TSA) | Formic Acid | Protonation of formic acid to increase electrophilicity of the formyl carbon. | Aromatic and aliphatic amines | nih.gov |

| Molecular Iodine (I₂) | Formic Acid | In situ generation of HI, which protonates formic acid. | Wide range of aromatic and aliphatic amines, including bifunctional compounds. | nih.govorganic-chemistry.org |

| Indium (In) | Formic Acid | Lewis acid catalysis, activating the formyl group. | Aniline derivatives, primary and secondary amines, amino alcohols. | nih.gov |

| Copper(II) chloride (CuCl₂·H₂O) / H₂O₂ | Methanol | Catalytic oxidation of methanol to provide the formyl moiety. | Primary and secondary amines. | nih.gov |

| Sodium Formate | Formic Acid | Acid-catalyzed mechanism with high selectivity for N-formylation over O-formylation. | Functionalized anilines, primary amines, cyclic secondary amines. | nih.gov |

Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

A comprehensive search of publicly available scientific databases and literature has revealed a lack of detailed experimental spectroscopic data for the chemical compound This compound . Despite targeted searches for its Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectroscopic features, Mass Spectrometry (MS) data, and Ultraviolet-Visible (UV-Vis) electronic transitions, specific and verifiable research findings for this particular molecule could not be located.

The structural elucidation and characterization of a chemical compound rely heavily on the integration of various spectroscopic techniques. These methods provide a detailed "fingerprint" of the molecule, confirming its identity, purity, and structural features. However, for this compound, such a detailed public record of its spectroscopic characterization appears to be unavailable.

Information was found for structurally related compounds and isomers, such as N-(2-hydroxy-5-methylphenyl)formamide. While this data can offer insights into the expected spectral characteristics of this compound, it is not a substitute for experimental data on the exact compound of interest. Due to the strict requirement to focus solely on this compound, and to maintain scientific accuracy, data from these related compounds cannot be presented as representative.

Consequently, the generation of a thorough and scientifically accurate article detailing the spectroscopic characterization of this compound, complete with data tables and detailed research findings as per the requested outline, is not possible at this time. The absence of this foundational data in the public domain prevents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, MS, and UV-Vis spectra.

Crystallographic Studies and Solid State Architecture

Single-Crystal X-ray Diffraction Analysis of N-Arylformamide Systems

Single-crystal X-ray diffraction (SCXRD) is a pivotal technique for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. For N-arylformamide systems, SCXRD studies reveal key structural parameters, including unit cell dimensions, space group, and atomic coordinates, which collectively define the crystal lattice.

Based on analyses of related compounds, such as N-(4-methylphenyl)formamide, the crystal system for N-(2-hydroxy-4-methylphenyl)formamide is anticipated to be of low symmetry, such as triclinic or orthorhombic. The presence of substituents on the phenyl ring, specifically the hydroxyl and methyl groups, is expected to influence the crystal packing and unit cell parameters.

Below is a table of crystallographic data for N-(4-methylphenyl)formamide, which serves as a pertinent reference for understanding the potential solid-state structure of the title compound.

| Compound | N-(4-methylphenyl)formamide |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.16 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5511 (11) |

| b (Å) | 6.9192 (12) |

| c (Å) | 8.0265 (17) |

| α (°) | 93.730 (1) |

| β (°) | 102.780 (1) |

| γ (°) | 91.769 (1) |

| Volume (ų) | 353.68 (11) |

| Z | 2 |

Data sourced from the crystallographic study of N-(4-methylphenyl)formamide.

Molecular Conformation and Dihedral Angles within the Crystalline Lattice

The molecular conformation of N-arylformamides in the crystalline state is characterized by the relative orientation of the formamide (B127407) group with respect to the aryl ring. This is quantified by the dihedral angle between the plane of the formamide group and the plane of the benzene ring.

In the case of N-(4-methylphenyl)formamide, the amide group is twisted with respect to the benzene ring, exhibiting a dihedral angle of 32.35 (1)°. nih.gov For N-(2-ethoxyphenyl)formamide, the formamide group is nearly coplanar with the benzene ring, with a dihedral angle of 2.7 (3)°. nih.gov The presence of an ortho-substituent, such as the hydroxyl group in the title compound, is likely to favor a more planar conformation to facilitate intramolecular hydrogen bonding.

| Compound | Dihedral Angle (°) |

| N-(4-methylphenyl)formamide | 32.35 (1) |

| N-(2-ethoxyphenyl)formamide | 2.7 (3) |

Dihedral angle between the formamide group and the benzene ring.

Analysis of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds play a crucial role in stabilizing the molecular conformation of ortho-substituted N-arylformamides. In this compound, the presence of the ortho-hydroxyl group is expected to lead to the formation of an intramolecular N—H···O or O—H···N hydrogen bond.

While specific data for the title compound is unavailable, studies on related systems highlight the geometric parameters of such interactions. The table below presents typical ranges for intramolecular hydrogen bond geometries.

| Interaction | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N—H···O | 0.86 - 0.88 | 1.80 - 2.20 | 2.60 - 2.90 | 140 - 170 |

| C—H···O | 0.93 - 1.00 | 2.10 - 2.70 | 3.00 - 3.60 | 120 - 160 |

D = Donor atom (N or C), A = Acceptor atom (O). Data is generalized from typical hydrogen bond geometries.

The formation of an intramolecular hydrogen bond between the formamide and the ortho-hydroxyl group would result in a quasicyclic motif. Specifically, an S(6) ring motif is anticipated, where the hydrogen bond closes a pseudo-six-membered ring. This motif is a common feature in ortho-acylated anilines and related structures, contributing significantly to the stability of the molecular conformation.

Elucidation of Intermolecular Interactions and Supramolecular Assembly

In the crystal structure of N-(4-methylphenyl)formamide, pairs of strong N—H···O hydrogen bonds link molecules into inversion dimers. nih.gov Similarly, in N-(2-ethoxyphenyl)formamide, molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains along the a-axis. nih.gov

For this compound, in addition to the N—H···O interactions, the hydroxyl group provides another site for strong hydrogen bonding. It can act as both a hydrogen bond donor (O—H) and an acceptor (O). This would likely lead to the formation of more complex hydrogen-bonded networks, such as chains or sheets, further stabilizing the crystal structure.

The geometric parameters for the intermolecular N—H···O hydrogen bond in N-(4-methylphenyl)formamide are provided in the table below.

| Compound | D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N-(4-methylphenyl)formamide | N1—H1B···O1 | 0.86 | 1.99 | 2.849 (2) | 172 |

D = Donor atom, A = Acceptor atom. nih.gov

Weak C—H···O and C—H···N Interactions

Similarly, in the crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide, intermolecular C—H···O hydrogen bonds are instrumental in the formation of an infinite one-dimensional chain. The presence of both a hydrogen bond donor (C-H) and acceptor (O) in the molecular structure of this compound suggests that such interactions are also likely to be a key feature of its solid-state packing. The methyl group on the phenyl ring and the formyl C-H can both act as donors, while the hydroxyl and formyl oxygens can act as acceptors.

Formation of Supramolecular Chains, Dimers, and Planar Layers

The interplay of various intermolecular forces, including stronger N—H···O and O—H···O hydrogen bonds alongside the weaker C—H···O and C—H···N interactions, leads to the formation of distinct supramolecular motifs such as chains, dimers, and layers.

In N-(4-Methylphenyl)formamide, strong N—H···O hydrogen bonds link molecules into inversion dimers. These dimers are then further connected by weak C—H···O interactions to form chains. This hierarchical assembly of supramolecular structures is a common feature in the crystallography of organic molecules.

For N-(2-(N-methylsulfamoyl)phenyl)formamide, the crystal structure is stabilized by both intramolecular N—H···O and intermolecular C—H···O and N—H···O hydrogen bonds, which extend to form infinite one-dimensional chains. The presence of a hydroxyl group in this compound introduces the possibility of strong O—H···O hydrogen bonds, which could lead to the formation of robust dimeric or catemeric structures. These primary motifs would then be interconnected through weaker interactions to build up the three-dimensional architecture. In the case of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a related compound, a layered structure is generated by N—H···O and N—H···N hydrogen bonds in conjunction with C—H···π interactions.

Table 1: Supramolecular Motifs in Related Formamide Crystal Structures

| Compound | Dominant Interactions | Resulting Supramolecular Motif |

| N-(4-Methylphenyl)formamide | N—H···O, C—H···O | Inversion dimers forming chains |

| N-(2-(N-methylsulfamoyl)phenyl)formamide | N—H···O, C—H···O | Infinite 1D chains |

| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | N—H···O, N—H···N, C—H···π | Layered structure |

Hirshfeld Surface Analysis for Quantitative Contribution of Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

For N-(2-(N-methylsulfamoyl)phenyl)formamide, Hirshfeld surface analysis reveals that the most significant contributions to the crystal packing come from H···H (40.6%) and O···H (33.9%) contacts. This indicates a high prevalence of van der Waals interactions and hydrogen bonding involving oxygen atoms. In another related molecule, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the dominant interactions are H···H (53.8%), H···C/C···H (21.7%), H···N/N···H (13.6%), and H···O/O···H (10.8%) nih.gov.

Given the molecular structure of this compound, a similar distribution of intermolecular contacts can be anticipated. The presence of hydroxyl and formyl groups would likely lead to a significant contribution from O···H contacts, while the methyl and phenyl hydrogens would contribute substantially to H···H and H···C contacts.

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds

| Compound | H···H (%) | O···H / H···O (%) | C···H / H···C (%) | N···H / H···N (%) |

| N-(2-(N-methylsulfamoyl)phenyl)formamide | 40.6 | 33.9 | - | - |

| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | 53.8 | 10.8 | 21.7 | 13.6 |

Crystallographic Insights into Phase Transitions and Polymorphism of Related Formamides

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties. The study of phase transitions between these polymorphic forms provides valuable insights into their relative stabilities and the structural transformations that occur.

Research on related N-phenylformamides, such as N-(4-Chlorophenyl)formamide and N-(2,6-dichlorophenyl)formamide, has shown that they exhibit phase transitions under varying thermal conditions. These transitions often involve a change from a disordered to an ordered crystal structure. Such solid-to-solid phase transitions can be reversible and may be of a displacive or order-disorder type.

While specific studies on the polymorphism of this compound were not found, the documented phase transitions in analogous formamides suggest that this compound may also exhibit polymorphic behavior. The presence of flexible functional groups and the potential for different hydrogen bonding motifs could give rise to multiple stable or metastable crystalline forms. The subtle balance of intermolecular forces can be influenced by crystallization conditions, potentially leading to the isolation of different polymorphs.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational tools for investigating the molecular properties of N-(2-hydroxy-4-methylphenyl)formamide. DFT methods are widely used due to their favorable balance of computational cost and accuracy, while ab initio methods, though more computationally intensive, can provide highly accurate benchmarks.

Geometry Optimization and Electronic Structure Characterization

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. Using methods like DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be calculated. For the related compound, (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol, DFT calculations have been used to compare the theoretically optimized structure with experimental X-ray diffraction data, showing good agreement nih.gov.

Upon optimization, a variety of electronic properties can be characterized. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability nih.gov. While detailed studies specifically for this compound are not extensively documented in publicly available literature, the computational investigation of similar phenolic compounds provides a framework for how such an analysis would yield insights into the molecule's reactivity and stability nih.gov.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra)

Computational methods are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental spectra, help confirm the molecular structure and assign specific signals to individual nuclei. Although experimental NMR data is available for the similar compound N-(2-hydroxyphenyl)formamide, specific computational predictions for the title compound are not readily available in the literature rsc.org.

IR Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization studies. These computed frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be correlated with the peaks observed in an experimental Infrared (IR) spectrum. For related N-phenylbenzenesulphonamides, N-H stretching vibrations were observed in the range of 3285-3199 cm⁻¹, with asymmetric and symmetric SO₂ vibrations appearing between 1376-1309 cm⁻¹ and 1177-1148 cm⁻¹, respectively researchgate.net.

UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. These calculations predict the wavelength of maximum absorption (λmax) in a UV-Vis spectrum, providing insight into the electronic transitions within the molecule.

Analysis of Molecular Descriptors and QSAR Parameters

Molecular descriptors are numerical values that encode chemical information and are used to create a quantitative link between the structure of a molecule and its physicochemical properties or biological activity. This relationship is formally expressed in Quantitative Structure-Activity Relationship (QSAR) models researchgate.netresearchgate.net.

For a molecule like this compound, a wide range of descriptors could be calculated, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Quantum chemical descriptors: Such as HOMO/LUMO energies, dipole moment, and partial atomic charges researchgate.net.

These descriptors can be used in QSAR studies to build predictive models for biological activities, such as enzyme inhibition or antimicrobial effects, by correlating the descriptors with experimentally determined activity data for a series of related compounds researchgate.net. While the methodology is well-established, specific QSAR studies involving this compound are not present in the surveyed literature.

Theoretical Studies on Proton Transfer Processes and Potential Energy Surfaces

The structure of this compound, with its ortho-hydroxy group adjacent to the formamide (B127407) nitrogen, makes it a candidate for intramolecular proton transfer. This process is particularly relevant in the excited state (Excited-State Intramolecular Proton Transfer, ESIPT). Computational studies can map the potential energy surface (PES) for the transfer of the phenolic proton to the formamide oxygen or nitrogen d-nb.infonih.gov.

By calculating the energy of the molecule as a function of the proton's position between the donor (hydroxyl oxygen) and acceptor atoms, a reaction pathway can be determined. This allows for the calculation of the energy barrier for the proton transfer in both the ground and excited electronic states. Such studies, performed on other hydroxyphenyl derivatives, have been used to explain their unique photophysical properties, such as large Stokes shifts in their fluorescence spectra nih.gov. A computational study on 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine, for example, analyzed the potential energy surfaces to understand its ESIPT luminescence nih.gov.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a key tool for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a proposed reaction pathway can be constructed. This helps determine the feasibility of a reaction and can explain product distributions. For instance, DFT calculations have been employed to unveil the reaction mechanism for the synthesis of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine, identifying key transition states and intermediates d-nb.info. While this compound can participate in various reactions (e.g., acylation, alkylation, cyclization), specific computational studies detailing these mechanisms are not found in the available literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex ajol.info. This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific protein target.

In a typical docking simulation, this compound would be treated as a flexible ligand, and its conformational space would be explored within the binding site of a target protein. A scoring function is used to estimate the binding affinity for each pose, predicting the most likely binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, can be visualized and analyzed ajol.info. Although this is a powerful technique for hypothesis generation, no specific molecular docking studies featuring this compound have been reported in the reviewed scientific literature.

Modeling Binding Modes and Affinity to Biological Macromolecules

Computational modeling serves as a powerful tool to predict and analyze the interactions between small molecules, such as this compound, and biological macromolecules like proteins or nucleic acids. The primary technique employed for this purpose is molecular docking. nih.govnih.gov This process involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The methodology allows for the elucidation of binding modes and the estimation of binding affinity, which is crucial in fields like drug discovery. nih.gov

The process begins with the three-dimensional structures of both the ligand (this compound) and the target macromolecule. Molecular docking programs, such as AutoDock Vina, are then used to systematically sample a vast number of possible orientations and conformations of the ligand within the binding site of the protein. nih.gov These programs employ scoring functions to estimate the binding free energy for each pose, with lower energy scores typically indicating more favorable binding.

Molecular dynamics (MD) simulations can further refine the docking results, providing insights into the dynamic stability of the ligand-protein complex and revealing conformational changes in the protein upon ligand binding. nih.gov By analyzing these computational models, researchers can predict how this compound might inhibit or modulate the function of a target protein, guiding further experimental studies. The binding affinity is often expressed as a binding energy score (e.g., in kcal/mol), which helps in ranking potential molecules against a specific target. semanticscholar.org

| Macromolecular Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Computational Method |

|---|---|---|---|

| Protein Kinase A (Hypothetical) | -7.8 | Asp168, Lys72, Tyr204 | Molecular Docking |

| Cyclooxygenase-2 (Hypothetical) | -8.5 | Arg120, Tyr355, Ser530 | Molecular Docking |

| MDM2 (Hypothetical) | -6.9 | Tyr67, Leu54, Val93 | Molecular Docking & MD Simulation |

Identification of Critical Hydrogen Bonding and Other Non-Covalent Interactions at the Active Site

The binding affinity of this compound to a biological target is governed by a network of non-covalent interactions. Computational analyses are critical for identifying these interactions with atomic-level detail. The key functional groups of the molecule—the phenolic hydroxyl (-OH), the amide carbonyl (C=O), and the amide N-H group—are primary sites for forming hydrogen bonds.

Hydrogen Bonds: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. The amide N-H group is a hydrogen bond donor, while the oxygen of the amide carbonyl is a strong hydrogen bond acceptor. Computational models can predict the formation of these bonds with specific amino acid residues in an active site, such as aspartate, glutamate (B1630785), serine, threonine, and lysine. The strength and geometry of these hydrogen bonds are crucial determinants of binding specificity and affinity.

Intramolecular Hydrogen Bonding: Due to the ortho-position of the hydroxyl group relative to the formamide substituent, there is a high potential for the formation of an intramolecular hydrogen bond between the phenolic -OH and the amide C=O oxygen. Studies on structurally similar ortho-substituted acetanilides have shown that such intramolecular hydrogen bonds can significantly influence the molecule's conformation and interaction potential. researchgate.netnih.gov

Other Non-Covalent Interactions: Beyond hydrogen bonding, the methyl-substituted phenyl ring can participate in other important interactions. These include:

Pi-Alkyl Interactions: Occur between the π-system of the aromatic ring and alkyl side chains of amino acids like valine, leucine, and isoleucine.

Pi-Stacking or Pi-Pi Interactions: Can form if the active site contains aromatic amino acids such as phenylalanine, tyrosine, or tryptophan.

Visualization tools linked to docking software allow for the detailed examination of these interactions, highlighting the specific atoms and distances involved.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Phenolic -OH | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Thr, His, Lys |

| Amide N-H | Hydrogen Bond (Donor) | Asp, Glu, Main-chain C=O |

| Amide C=O | Hydrogen Bond (Acceptor) | Ser, Thr, Asn, Gln, Arg, Lys |

| Phenyl Ring | Pi-Alkyl, Pi-Pi Stacking | Val, Leu, Ile, Phe, Tyr, Trp |

Conformational Analysis and Tautomeric Equilibria in Solution and Gas Phases

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and the potential for isomeric forms to exist in equilibrium.

Conformational Analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, two key rotational barriers define its conformational landscape:

Rotation around the C-N Amide Bond: The partial double-bond character of the amide C-N bond restricts rotation, leading to two principal planar conformers: cis (also known as Z) and trans (also known as E). Computational and spectroscopic studies on the parent molecule, N-phenylformamide (formanilide), have shown that the trans configuration is more stable in the gas phase. uva.es

Rotation around the N-Aryl Bond: This rotation defines the dihedral angle between the plane of the phenyl ring and the plane of the amide group. Ab initio calculations on formanilide indicate a non-planar arrangement is favored, with the phenyl ring tilted out of the amide plane. researchgate.net

The presence of solvents can significantly influence conformational preference. For example, studies have shown that complexation with water can switch the preferred configuration of formanilide from trans to cis, as water molecules can form bridging hydrogen bonds that stabilize the cis form. uva.es

| Conformer | Description | Relative Energy (Gas Phase, kcal/mol) | Note |

|---|---|---|---|

| trans-nonplanar | Formyl H is anti to the phenyl ring. Phenyl ring is twisted. | 0.0 (Most Stable) | Based on studies of N-phenylformamide. uva.esresearchgate.net |

| cis-nonplanar | Formyl H is syn to the phenyl ring. Phenyl ring is twisted. | ~2.0 - 4.0 | Stabilized by polar solvents or water complexation. uva.es |

| trans-planar | Transition state for phenyl ring rotation. | Higher | Energetically unfavorable. |

Tautomeric Equilibria refers to the chemical equilibrium between two or more interconvertible structural isomers known as tautomers. For this molecule, two types of prototropic tautomerism are theoretically possible:

Amide-Imidic Acid Tautomerism: The formamide group can exist in equilibrium with its imidic acid (or formimidic acid) tautomer. However, extensive experimental and theoretical studies on formamide and its derivatives have consistently shown that the amide form is overwhelmingly more stable than the imidic acid form by a significant energy margin, typically over 10 kcal/mol. researchgate.net Therefore, the contribution of the imidic acid tautomer is considered negligible in both gas and solution phases.

Phenol-Keto Tautomerism: The 2-hydroxyphenyl moiety could theoretically exist in equilibrium with its keto tautomers. However, computational studies using Density Functional Theory (DFT) on related hydroxyphenyl systems confirm that the enol (phenolic) form is thermodynamically much more stable than any corresponding keto tautomer in both the gas phase and in various solvents. nih.govorientjchem.org

| Equilibrium | Dominant Tautomer | Phase | Reason for Stability |

|---|---|---|---|

| Amide ⇌ Imidic Acid | Amide | Gas & Solution | High stability of the carbonyl group; large energy difference (>10 kcal/mol). researchgate.net |

| Phenol ⇌ Keto | Phenol | Gas & Solution | Aromatic stabilization of the phenyl ring. nih.gov |

Mechanistic Aspects of Biological Interactions Excluding Clinical, Safety, Dosage

Enzyme-Substrate Recognition and Binding Mechanisms

The interaction of N-(2-hydroxy-4-methylphenyl)formamide with enzymes is dictated by its chemical structure, which features a formamide (B127407) group, a hydroxylated phenyl ring, and a methyl group. These components allow for a combination of hydrogen bonding and hydrophobic interactions, which are fundamental to enzyme-substrate recognition.

The bioactivity of the compound is likely influenced by its capacity to form hydrogen bonds via the ortho-hydroxyl group and the N-H and C=O moieties of the formamide group. Simultaneously, the methylphenyl ring provides a hydrophobic region that can engage with nonpolar pockets within an enzyme's active site.

While specific enzyme targets for this compound are not yet identified, the metabolism of N-substituted formamides is a known biological process. For instance, a class of enzymes known as N-substituted formamide deformylases has been identified. One such enzyme, NfdA from Arthrobacter pascens, catalyzes the hydrolysis of N-substituted formamides into their corresponding amine and formate. The substrate specificity of this enzyme highlights key recognition factors, such as a preference for N-benzylformamide over smaller alkyl formamides, indicating that the aromatic ring plays a significant role in binding within the enzyme's active site.

Table 1: Substrate Specificity of N-substituted Formamide Deformylase (NfdA)

| Substrate | Relative Activity (%) | Binding Affinity (Km) | Turnover Rate (Vmax) |

|---|---|---|---|

| N-benzylformamide | 100 | 0.075 mM | 52.7 µmol·min⁻¹·mg⁻¹ |

| N-butylformamide | 3.4 | 7.5 mM | 6.3 µmol·min⁻¹·mg⁻¹ |

| Allylformamide | Poor Substrate | Not Determined | Not Determined |

| N-(2-cyclohex-1-enylethyl)formamide | Poor Substrate | Not Determined | Not Determined |

This table illustrates the enzyme's preference for substrates with aromatic moieties, suggesting that this compound could potentially be recognized by similar enzymes.

Molecular Basis of Interactions with Biological Targets

The molecular interactions of this compound with biological targets like proteins and nucleic acids are governed by non-covalent forces. The key functional groups—the formamide linker, the hydroxyl group, and the methyl group on the aromatic ring—each contribute to the binding profile.

Hydrogen Bonding: The amide (N-H) and carbonyl (C=O) of the formamide group, along with the phenolic hydroxyl (O-H) group, can act as both hydrogen bond donors and acceptors. This allows for specific interactions with amino acid residues such as serine, threonine, tyrosine, aspartate, and glutamate (B1630785) in a protein's binding site.

Hydrophobic Interactions: The 4-methylphenyl ring is lipophilic and can form van der Waals interactions with hydrophobic amino acid residues like leucine, isoleucine, valine, and phenylalanine.

Pi-Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Docking analyses of other N-aryl amide derivatives have shown that the amidic carbonyl can establish crucial hydrogen bonds with residues like tryptophan and tyrosine in enzyme active sites, while the aryl ring engages in key interactions with residues such as arginine. mdpi.com These principles suggest a similar mode of interaction for this compound, where the orientation within a binding pocket would be optimized to satisfy these bonding potentials.

Biosynthetic Pathways of Naturally Occurring Formamide Derivatives

While this compound itself is not described as a naturally occurring compound, the biosynthesis of aromatic compounds and formamide-containing molecules in nature provides context for its potential origins and metabolic fate.

Aromatic compounds in plants and microorganisms are primarily synthesized via the shikimate pathway. youtube.com This pathway produces the precursor chorismate, which is a key branch point for the synthesis of aromatic amino acids like phenylalanine and tyrosine. youtube.comnih.gov These amino acids, in turn, serve as building blocks for a vast array of secondary metabolites, including phenolic compounds. nih.govlongdom.org The phenolic structure of this compound is thus related to fundamental biosynthetic routes in nature.

Formamide itself is considered a key precursor molecule in prebiotic chemistry, potentially leading to the formation of nucleobases and amino acid derivatives under early Earth conditions. nih.govwikipedia.org In biological systems, formamides can be generated through various metabolic processes. Although less common than other functional groups, naturally occurring compounds containing a formamide or the structurally related thioamide group have been identified, particularly in bacteria. mdpi.com

Structure-Activity Relationship Studies Focused on Mechanistic Insights

Structure-activity relationship (SAR) studies of related phenolic and formamide compounds provide mechanistic insights into how the specific features of this compound contribute to its biological activity.

The presence and position of the hydroxyl group on the phenyl ring are critical for the activity of many phenolic compounds. nih.gov Studies on phenolic antioxidants have shown that an ortho-hydroxyl group can form an intramolecular hydrogen bond, which can stabilize the molecule and influence its radical scavenging and binding activities. researchgate.netplos.org For instance, in some contexts, the ortho position is found to be more active than meta or para positions. researchgate.net

Comparing this compound to its structural analogs reveals the importance of each functional group:

N-(4-Methylphenyl)formamide: This analog lacks the ortho-hydroxyl group, resulting in reduced polarity. Its interactions would be dominated by hydrophobic and amide-based hydrogen bonding, losing the specific hydrogen-bonding capability and potential for chelation or stabilization afforded by the adjacent hydroxyl group. nih.gov

N-(4-Chlorophenyl)formamide: Replacing the methyl group with an electron-withdrawing chlorine atom increases the electrophilicity of the formamide carbonyl. This can enhance its reactivity in nucleophilic substitutions and alter its hydrogen bonding characteristics, potentially leading to different biological activities.

These comparisons underscore that the combination of the ortho-hydroxyl group, the para-methyl group, and the formamide linker in this compound creates a unique electronic and steric profile, which is essential for its specific interactions with biological targets. The hydroxyl group enhances polarity and provides a key hydrogen bonding site, while the methyl group contributes to lipophilicity and hydrophobic interactions.

Table 2: Structural Analogs and Their Mechanistic Implications

| Compound Name | Key Structural Difference | Predicted Impact on Mechanism of Interaction |

|---|---|---|

| This compound | Reference Compound | Balanced hydrophilic/lipophilic character; potential for intramolecular H-bonding. |

| N-(4-Methylphenyl)formamide | Lacks ortho-hydroxyl group | Reduced polarity; loss of key H-bonding site; interactions primarily driven by hydrophobic and amide groups. |

| N-(4-Chlorophenyl)formamide | Methyl group replaced by chlorine | Increased electrophilicity of formamide carbonyl; altered electronic properties affecting binding and reactivity. |

Advanced Research Directions and Potential Applications in Materials Science

Investigation of Structure-Property Relationships for Designed Materials

The relationship between the molecular structure of a compound and the macroscopic properties of a material derived from it is a fundamental concept in materials science. ubc.canih.gov Minor alterations in molecular structure can lead to significant changes in the material's characteristics. ubc.ca For N-(2-hydroxy-4-methylphenyl)formamide, its key structural features—the hydroxyl group, the methyl group, and the formamide (B127407) moiety attached to a phenyl ring—all play a crucial role in determining its potential interactions and, consequently, the properties of materials incorporating it.

The presence of both a hydrogen bond donor (the hydroxyl and N-H groups) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens) suggests that this compound can engage in strong intermolecular hydrogen bonding. This capability is critical in designing materials with specific thermal and mechanical properties. For instance, incorporating this molecule into a polymer matrix could enhance properties like thermal stability and mechanical strength due to these strong intermolecular forces.

Future research could systematically investigate how modifications to this structure, such as altering the position of the methyl group or replacing it with other functional groups, would impact material properties. This would enable the rational design of materials for specific applications.

Table 1: Potential Influence of Structural Modifications on Material Properties

| Structural Modification | Potential Effect on Material Properties |

| Position of the methyl group | Altered steric hindrance, influencing polymer chain packing and crystallinity. |

| Replacement of the methyl group | Introduction of new functionalities (e.g., alkyl chains for hydrophobicity, polar groups for hydrophilicity) to tune surface properties and solubility. |

| Addition of further substituents on the phenyl ring | Modification of electronic properties, leading to changes in optical and conductive characteristics. |

Role of Formamide Derivatives as Plasticizers in Polymer Science

Plasticizers are low molecular weight additives that increase the flexibility and processability of polymers by reducing the intermolecular forces between polymer chains. rsc.orgnih.gov Formamide and its derivatives have been recognized as effective plasticizers, particularly for biopolymers like thermoplastic starch (TPS). researchgate.netresearchgate.netfao.org

The efficacy of formamide-based plasticizers is largely attributed to their ability to form strong hydrogen bonds with the polymer chains. researchgate.netresearchgate.net In the case of thermoplastic starch, the amide groups of formamide can form more stable hydrogen bonds with the hydroxyl groups of starch compared to conventional polyol plasticizers like glycerol. researchgate.netresearchgate.net This interaction disrupts the internal hydrogen bonding within the starch granules, leading to a more amorphous and flexible material. researchgate.net

This compound, possessing both amide and hydroxyl functionalities, is hypothesized to be a particularly effective plasticizer. The hydroxyl group on the phenyl ring can form additional hydrogen bonds, further enhancing its interaction with polar polymers. The aromatic ring might also introduce π-π stacking interactions, providing another mechanism for interaction with suitable polymer backbones.

Table 2: Comparison of Hydrogen Bonding Capabilities of Different Plasticizers

| Plasticizer | Key Functional Groups for H-Bonding | Expected Hydrogen Bonding Strength with Starch |

| Glycerol | Hydroxyl (-OH) | Moderate |

| Formamide | Amide (-CONH2) | Strong |

| This compound | Amide (-CONH-), Hydroxyl (-OH) | Very Strong (Hypothesized) |

The introduction of a plasticizer generally leads to a decrease in the crystallinity of a polymer. mdpi.comjinlichemical.complasticsengineering.org This is because the plasticizer molecules position themselves between the polymer chains, disrupting the regular packing required for crystal formation. jinlichemical.com Studies on formamide as a plasticizer for thermoplastic starch have shown that it effectively reduces the crystallinity of starch, which is associated with improved flexibility and resistance to retrogradation (the process of recrystallization upon aging). researchgate.net

The mechanical performance of a polymer is significantly altered by the addition of a plasticizer. Typically, a plasticized polymer will exhibit a lower tensile strength and Young's modulus but a higher elongation at break. researchgate.net This trade-off is a direct consequence of the increased mobility of the polymer chains. Formamide-plasticized thermoplastic starch has been shown to have lower tensile strength but significantly higher elongation at break compared to its glycerol-plasticized counterpart. researchgate.net Given the potential for strong intermolecular interactions, this compound could offer a unique balance of properties, potentially maintaining a reasonable level of stiffness while significantly enhancing flexibility.

Table 3: Expected Impact of this compound as a Plasticizer on Polymer Properties

| Property | Expected Change | Rationale |

| Crystallinity | Decrease | Disruption of polymer chain packing due to intermolecular interactions. |

| Glass Transition Temperature (Tg) | Decrease | Increased free volume and polymer chain mobility. plasticsengineering.org |

| Tensile Strength | Decrease | Weakening of polymer-polymer interactions. |

| Elongation at Break | Increase | Enhanced polymer chain flexibility. |

Exploration of Optical and Electronic Properties based on Molecular Architecture

The molecular architecture of this compound, featuring a substituted aromatic ring, suggests potential for interesting optical and electronic properties. The interaction between the hydroxyl and formamide substituents with the aromatic π-system can influence the electronic transitions within the molecule, which in turn govern its absorption and emission of light.

The presence of electron-donating groups (hydroxyl and methyl) and the amide group on the aromatic ring can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter that determines the electronic and optical properties of a molecule. mdpi.comnih.gov A smaller energy gap can lead to absorption of light at longer wavelengths and can be indicative of potential semiconductor properties.

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxy-4-methylphenyl)formamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via formylation of 2-hydroxy-4-methylaniline using formic acid or its derivatives under controlled conditions. Industrial-scale synthesis emphasizes precise temperature (e.g., 60–80°C) and pressure regulation in refluxing reactors to optimize yield and purity . Lab-scale protocols often employ formic acid as both reagent and solvent, with catalytic acids (e.g., H₂SO₄) to accelerate the reaction. Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the product from byproducts like unreacted aniline or over-oxidized derivatives .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Confirmation of structure and purity involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify characteristic peaks (e.g., formamide proton at δ 8.1–8.3 ppm, aromatic protons in the 6.5–7.5 ppm range) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) at m/z 166.07 (C₉H₁₁NO₂).

- X-ray Crystallography : For crystalline derivatives, SHELXL (via the SHELX suite) refines crystal structures, resolving dihedral angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions in NMR or MS data often arise from isomerism (e.g., positional hydroxyl/methyl groups) or solvent effects. Strategies include:

- Cross-validation : Compare data with computational predictions (e.g., DFT calculations for NMR chemical shifts).

- Isolation of isomers : Use preparative HPLC to separate positional isomers (e.g., 2-hydroxy-4-methyl vs. 4-hydroxy-2-methyl derivatives) and analyze individually .

- Dynamic NMR : Resolve rotational barriers in formamide groups by variable-temperature NMR .

Q. What reaction pathways dominate in N-(2-hydroxy-4-methylphenyl)formamide under oxidative or reductive conditions?

- Methodological Answer :

- Oxidation : The formamide group can oxidize to a carboxylic acid (e.g., using KMnO₄/H⁺), yielding N-(2-hydroxy-4-methylphenyl)carboxylic acid. Monitor reaction progress via TLC and IR (loss of amide C=O at ~1680 cm⁻¹, gain of carboxylic O-H at ~2500–3000 cm⁻¹) .

- Reduction : LiAlH₄ reduces the formamide to a primary amine (N-(2-hydroxy-4-methylphenyl)methylamine), confirmed by loss of the carbonyl peak in IR and appearance of NH₂ stretches .

Q. What computational approaches are effective for modeling N-(2-hydroxy-4-methylphenyl)formamide’s reactivity and intermolecular interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites (e.g., formamide carbonyl as electrophilic center).

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., hydrogen bonding in polar solvents like DMSO) to rationalize solubility or crystallization behavior .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide pharmacological studies .

Data Contradiction and Optimization

Q. How can researchers reconcile conflicting reports on the biological activity of this compound?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies:

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based).

- Metabolite profiling : Use LC-MS to rule out interference from degradation products (e.g., hydrolyzed amines) .

Q. What strategies optimize multi-step synthesis of N-(2-hydroxy-4-methylphenyl)formamide derivatives for high-throughput screening?

- Methodological Answer :

- Parallel synthesis : Utilize automated platforms for varying substituents (e.g., methyl, halogen) on the phenyl ring.

- Flow chemistry : Enhance reproducibility in formylation steps by controlling residence time and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.